4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine
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Overview
Description
4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine is a complex organic compound that features a unique combination of heterocyclic structures This compound includes a thiophene ring, an oxadiazole ring, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the oxadiazole and pyrrolidine rings. The final step often involves coupling the pyrrolidine derivative with a pyridine carboxylic acid under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce corresponding amines.
Scientific Research Applications
4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene sulfoxide and thiophene sulfone.
Oxadiazole Derivatives: Compounds with the oxadiazole ring, such as 1,2,4-oxadiazole-3-carboxylic acid.
Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid.
Pyridine Derivatives: Compounds with the pyridine ring, such as nicotinic acid and pyridine-3-carboxylic acid.
Uniqueness
What sets 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine apart is its unique combination of these heterocyclic rings, which imparts a distinct set of chemical properties and potential applications. This combination allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
pyridin-4-yl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(11-3-6-17-7-4-11)20-8-5-12(10-20)14-18-15(22-19-14)13-2-1-9-23-13/h1-4,6-7,9,12H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZICIUBBCIYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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